molecular formula C24H34N4O2S B2877996 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 898460-23-6

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2877996
CAS No.: 898460-23-6
M. Wt: 442.62
InChI Key: CJNDNZCOFFPQEJ-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide features a cyclopenta[d]pyrimidinone core fused with a thioacetamide linkage and substituted with a 2,4-dimethylphenyl group and a diethylamino-propyl side chain.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2S/c1-5-27(6-2)13-8-14-28-21-10-7-9-19(21)23(26-24(28)30)31-16-22(29)25-20-12-11-17(3)15-18(20)4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNDNZCOFFPQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics suggest a variety of biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Characteristics

This compound features a tetrahydrocyclopenta[d]pyrimidine core linked to a thioacetamide group and a dimethylphenyl moiety. The presence of the diethylamino group enhances solubility and biological interaction potential. The molecular formula is C24H34N4O2SC_{24}H_{34}N_{4}O_{2}S, with a molecular weight of approximately 442.62 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds related to pyrimidine derivatives have shown promise as anticancer agents by targeting various kinases involved in cancer cell proliferation and survival .
  • CNS Effects : The diethylamino group suggests potential central nervous system (CNS) activity, possibly acting as an antidepressant or anxiolytic agent.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial effects, which may extend to this compound due to its structural similarities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Potential mechanisms include:

  • Inhibition of Kinases : Many pyrimidine derivatives inhibit kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer .
  • Receptor Interaction : The thioether linkage may enhance binding affinity to various receptors involved in cellular signaling.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar entities reveals its unique potential:

Compound NameStructure TypeBiological ActivityUnique Features
N-(3,4-dichlorophenyl)-2-thioacetamidesThioacetamide derivativeAntibacterialChlorine substituents
Pyrido[2,3-d]pyrimidinesHeterocyclicAnticancerDiverse substituents
Fluorinated phenyl derivativesAromaticAntibacterial/AnticancerEnhanced lipophilicity

This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives showed significant growth inhibition in various cancer cell lines (e.g., HepG-2 and HCT-116), indicating potential for this compound in cancer therapy .
  • CNS Activity : Research on diethylamino-substituted compounds has shown promise in treating anxiety and depression by modulating neurotransmitter levels.
  • Antimicrobial Efficacy : Similar thioacetamide derivatives have been tested against bacterial strains, showing effectiveness that could be extrapolated to this compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (Reference) Core Structure Aryl Substituent Melting Point (°C) Molecular Formula Key Spectral Data (¹H NMR, δ)
Target Compound Cyclopenta[d]pyrimidinone 2,4-dimethylphenyl N/A N/A N/A
Cyclopenta[d]pyrimidinone 3,4-difluorophenyl N/A C₂₀H₂₄F₂N₄O₂S Not reported
Dihydropyrimidinone 2,3-dichlorophenyl 230 C₁₃H₁₁Cl₂N₃O₂S NHCO: 10.10, Ar-H: 7.82
Cyclopenta[4,5]thieno-pyrimidine 3-acetamidophenyl 197–198 C₁₈H₁₇N₃O₂S CH3: 2.03, pyrimidine-H: 8.33

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) in analogues increase polarity but may reduce bioavailability compared to methyl groups.

Synthetic Accessibility : High yields (60–80%) in and suggest the target compound’s synthesis is feasible using established methods .

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